4-Phenyl-5-methyl-6-hydroxypyrimidine
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Overview
Description
4-Phenyl-5-methyl-6-hydroxypyrimidine, also known as PMP, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a pyrimidine ring structure with a hydroxyl group and a phenyl and methyl substituent on the 4 and 5 positions, respectively. PMP has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism Of Action
The mechanism of action of 4-Phenyl-5-methyl-6-hydroxypyrimidine is not fully understood. However, it has been suggested that 4-Phenyl-5-methyl-6-hydroxypyrimidine may exert its effects by scavenging free radicals and reducing oxidative stress. 4-Phenyl-5-methyl-6-hydroxypyrimidine may also inhibit the production of pro-inflammatory cytokines and modulate the activity of various signaling pathways.
Biochemical And Physiological Effects
4-Phenyl-5-methyl-6-hydroxypyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Phenyl-5-methyl-6-hydroxypyrimidine has antioxidant and anti-inflammatory properties. 4-Phenyl-5-methyl-6-hydroxypyrimidine has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 4-Phenyl-5-methyl-6-hydroxypyrimidine can reduce oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
4-Phenyl-5-methyl-6-hydroxypyrimidine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of science. However, 4-Phenyl-5-methyl-6-hydroxypyrimidine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 4-Phenyl-5-methyl-6-hydroxypyrimidine research. One direction is to study the potential applications of 4-Phenyl-5-methyl-6-hydroxypyrimidine in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of 4-Phenyl-5-methyl-6-hydroxypyrimidine in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Phenyl-5-methyl-6-hydroxypyrimidine for therapeutic purposes.
Synthesis Methods
4-Phenyl-5-methyl-6-hydroxypyrimidine can be synthesized using various methods, including the reaction of 4-phenyl-5-methylpyrimidine with hydrogen peroxide and a catalytic amount of sulfuric acid. Another method involves the reaction of 4-phenyl-5-methylpyrimidine with hydrogen peroxide and a catalytic amount of trifluoroacetic acid. 4-Phenyl-5-methyl-6-hydroxypyrimidine can also be synthesized using a one-pot reaction of 4-phenyl-5-methylpyrimidine with hydrogen peroxide and a catalytic amount of iodine.
Scientific Research Applications
4-Phenyl-5-methyl-6-hydroxypyrimidine has been extensively studied for its potential applications in various fields of science. In the field of chemistry, 4-Phenyl-5-methyl-6-hydroxypyrimidine has been used as a building block for the synthesis of various compounds, including pyrimidine derivatives and heterocyclic compounds. In the field of biology, 4-Phenyl-5-methyl-6-hydroxypyrimidine has been studied for its potential applications as an antioxidant and anti-inflammatory agent. 4-Phenyl-5-methyl-6-hydroxypyrimidine has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
37898-32-1 |
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Product Name |
4-Phenyl-5-methyl-6-hydroxypyrimidine |
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
IYGHYUXIKOIFPX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
SMILES |
CC1=C(N=CNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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